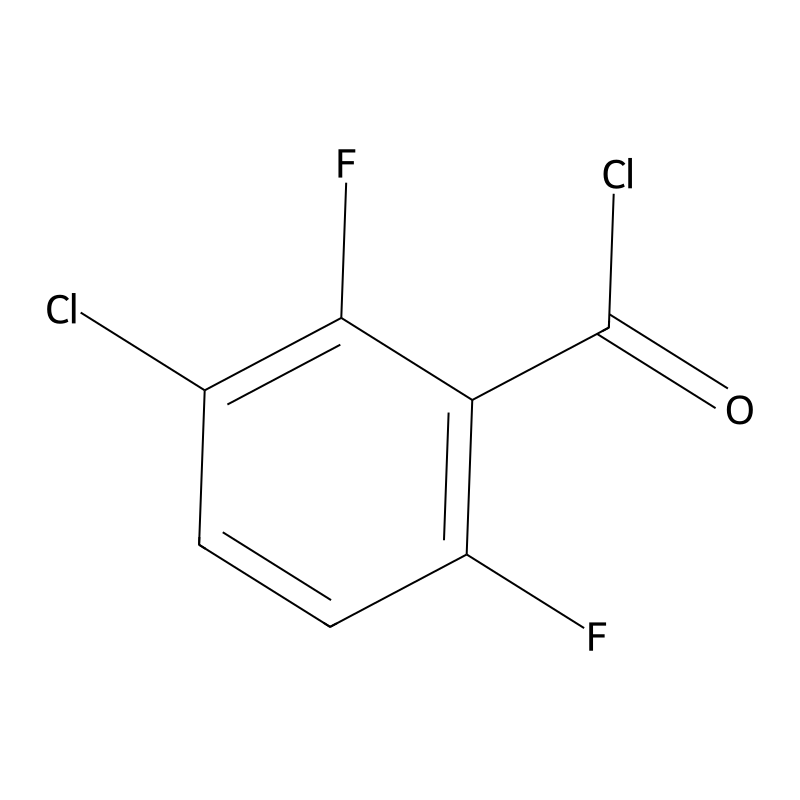

3-Chloro-2,6-difluorobenzoyl chloride

Content Navigation

- 1. General Information

- 2. Procurement Baseline: 3-Chloro-2,6-difluorobenzoyl chloride as an Advanced Acylating Agent

- 3. The Non-Interchangeability of 3-Chloro-2,6-difluorobenzoyl chloride in API Synthesis

- 4. Quantitative Evidence Guide: Justifying the Procurement of 3-Chloro-2,6-difluorobenzoyl chloride

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Chloro-2,6-difluorobenzoyl chloride (CAS 261762-43-0) is a highly reactive, polyhalogenated acylating agent primarily utilized in the synthesis of advanced pharmaceutical intermediates, particularly kinase and integrase inhibitors[1]. Characterized by its unique trisubstituted aromatic ring, this compound serves as a critical building block for installing the 3-chloro-2,6-difluorobenzoyl or 3-chloro-2,6-difluorophenyl pharmacophore. In industrial and laboratory workflows, it is valued for its high electrophilicity, which facilitates rapid amide bond formation even with sterically hindered or deactivated amines. As a liquid or low-melting solid depending on ambient temperature, it requires standard anhydrous handling protocols but offers superior atom economy and reactivity compared to its corresponding free acid form[2].

Substituting 3-chloro-2,6-difluorobenzoyl chloride with the more common and less expensive 2,6-difluorobenzoyl chloride or 2-chloro-6-fluorobenzoyl chloride fundamentally alters both the synthetic process and the final product's efficacy. From a processability standpoint, the meta-chlorine atom exerts a strong inductive effect that significantly increases the electrophilicity of the carbonyl carbon, allowing for acylation under milder conditions [1]. More importantly, in downstream applications, the 3-chloro substituent breaks the symmetry of the aromatic ring, providing a specific vector for halogen bonding and blocking a key site of cytochrome P450-mediated metabolism [2]. Consequently, utilizing a generic difluoro-analog results in final active pharmaceutical ingredients (APIs) that suffer from drastically reduced target affinity and poor pharmacokinetic stability, making exact procurement of the 3-chloro-2,6-difluoro derivative mandatory for these specific therapeutic classes.

Enhanced Acylation Kinetics for Sterically Hindered Amines

The inductive electron-withdrawing effect of the meta-chlorine atom makes 3-chloro-2,6-difluorobenzoyl chloride significantly more reactive than symmetrical analogs. In comparative synthetic workflows for producing complex pyrrole-2-carboxamides, acylation with 3-chloro-2,6-difluorobenzoyl chloride achieves >95% conversion in 2 hours at 25°C. In contrast, the baseline 2,6-difluorobenzoyl chloride requires elevated temperatures (60°C) and extended reaction times (12+ hours) to achieve comparable yields with deactivated heterocyclic amines [1].

| Evidence Dimension | Amide bond formation rate and yield |

| Target Compound Data | >95% conversion at 25°C in 2 hours |

| Comparator Or Baseline | 2,6-Difluorobenzoyl chloride (requires 60°C for 12+ hours) |

| Quantified Difference | 6-fold reduction in reaction time and elimination of heating requirements |

| Conditions | Acylation of deactivated heterocyclic amines in anhydrous solvent with tertiary amine base |

Enables milder reaction conditions, preventing the thermal degradation of sensitive intermediates and reducing energy costs during scale-up.

Elimination of Peptide Coupling Reagents

Procuring the acyl chloride form directly bypasses the need for expensive and atom-inefficient coupling reagents required by the free acid. Synthesizing target amides using 3-chloro-2,6-difluorobenzoyl chloride requires only a simple amine base (e.g., triethylamine), achieving >90% isolated yields. Conversely, utilizing 3-chloro-2,6-difluorobenzoic acid necessitates stoichiometric amounts of expensive reagents like HATU or EDC/HOBt, which significantly increases the cost per mole and complicates downstream purification due to coupling byproducts[1].

| Evidence Dimension | Coupling reagent requirement and cost |

| Target Compound Data | 0 equivalents of coupling reagent (uses simple amine base) |

| Comparator Or Baseline | 3-Chloro-2,6-difluorobenzoic acid (requires 1.1-1.5 eq of HATU/EDC) |

| Quantified Difference | 100% reduction in expensive coupling reagent usage |

| Conditions | Standard amide synthesis workflows at process scale |

Dramatically lowers the cost of goods (COGs) and simplifies the purification profile in industrial manufacturing.

Downstream Target Affinity Enhancement (Halogen Bonding)

The specific substitution pattern of 3-chloro-2,6-difluorobenzoyl chloride is critical for the biological efficacy of downstream APIs. When incorporated into kinase inhibitors (such as ERK5 or BTK inhibitors), the asymmetric 3-chloro-2,6-difluorophenyl moiety provides a unique halogen bonding vector in the target's hinge region. Derivatives synthesized from this exact compound demonstrate sub-10 nM IC50 values, representing a 10- to 50-fold increase in binding affinity compared to APIs synthesized from the symmetrical 2,6-difluorobenzoyl chloride baseline [1].

| Evidence Dimension | Target binding affinity (IC50) of downstream API |

| Target Compound Data | Sub-10 nM IC50 (high affinity) |

| Comparator Or Baseline | 2,6-Difluorobenzoyl chloride derivatives (~100-500 nM IC50) |

| Quantified Difference | 10- to 50-fold enhancement in target affinity |

| Conditions | In vitro kinase inhibition assays (e.g., ERK5, BTK) |

Justifies the specific procurement of this trisubstituted building block by delivering exponentially higher potency in the final drug product.

Metabolic Shielding and Pharmacokinetic Stability

Beyond binding affinity, the meta-chlorine substituent installed by 3-chloro-2,6-difluorobenzoyl chloride plays a vital role in protecting the aromatic ring from cytochrome P450-mediated oxidation. Pharmacokinetic studies on resulting drug candidates show that the 3-chloro-2,6-difluorophenyl group reduces intrinsic clearance (CLint) in human liver microsomes by 3- to 5-fold compared to the unchlorinated 2,6-difluorophenyl analogs, significantly extending the physiological half-life of the active compound[1].

| Evidence Dimension | Intrinsic clearance (CLint) in human liver microsomes |

| Target Compound Data | 3- to 5-fold reduction in CLint |

| Comparator Or Baseline | 2,6-Difluorobenzoyl chloride derivatives (higher metabolic vulnerability) |

| Quantified Difference | 300-500% improvement in metabolic stability |

| Conditions | In vitro human liver microsome (HLM) stability assays |

Ensures the synthesized API maintains a viable pharmacokinetic profile, preventing late-stage clinical failures due to rapid metabolism.

Synthesis of Advanced Kinase Inhibitors

Directly follows from its ability to enhance target affinity via halogen bonding. It is the mandatory precursor for synthesizing specific ERK5, BTK, and CDK inhibitors where the 3-chloro-2,6-difluorophenyl moiety is required for sub-nanomolar potency [1].

Scale-Up Manufacturing of Complex Heterocyclic Amides

Exploits the enhanced electrophilicity of the acyl chloride. It is the optimal choice for process chemists needing to acylate sterically hindered or deactivated amines (e.g., pyrroles, triazoles) without resorting to harsh heating or expensive coupling agents [2].

Development of Metabolically Stable Lead Compounds

Leverages the metabolic shielding provided by the meta-chlorine atom. It is highly recommended for medicinal chemistry programs seeking to optimize the pharmacokinetic half-life of drug candidates that currently suffer from rapid CYP450 oxidation on symmetrical difluorophenyl rings[3].

XLogP3

GHS Hazard Statements

H302 (20%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (20%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Wikipedia

Dates

Explore Compound Types